An In-depth Technical Guide to 3,5-Difluoroaniline (CAS: 372-39-4)
An In-depth Technical Guide to 3,5-Difluoroaniline (CAS: 372-39-4)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Difluoroaniline, identified by CAS number 372-39-4, is a fluorinated aromatic amine that serves as a pivotal intermediate in various fields of chemical synthesis.[1] Its unique molecular structure, featuring two fluorine atoms meta to the amino group, imparts distinct chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The fluorine substituents enhance metabolic stability, binding affinity, and bioavailability in drug candidates, making it a valuable building block in medicinal chemistry.[3] This document provides a comprehensive overview of the core properties, spectroscopic data, applications, experimental protocols, and safety information for 3,5-Difluoroaniline.
Physicochemical Properties
3,5-Difluoroaniline is a white to yellowish low-melting solid under standard conditions.[4] It is characterized by its insolubility in water and good solubility in various organic solvents.[1][4] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 372-39-4 | [4] |
| Molecular Formula | C₆H₅F₂N | [1][4] |
| Molecular Weight | 129.11 g/mol | [4] |
| Appearance | White to yellow/low melting solid | [4] |
| Melting Point | 37-41 °C (lit.) | [4] |
| Boiling Point | 80-82 °C at 20 mmHg | [4][5] |
| Density | 1.295 g/cm³ | [4] |
| Flash Point | 75 °C (167 °F) - closed cup | [4] |
| Water Solubility | Insoluble | [4] |
| pKa | 2.57 ± 0.10 (Predicted) | [4] |
| Refractive Index | 1.512-1.514 | [4] |
| Vapor Pressure | 0.7 mmHg at 25°C | [4] |
| InChI Key | KQOIBXZRCYFZSO-UHFFFAOYSA-N | [6] |
| SMILES | Nc1cc(F)cc(F)c1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,5-Difluoroaniline. Key data from various analytical techniques are available.[6][7]
| Spectrum Type | Description |
| ¹H NMR | Data available for proton nuclear magnetic resonance.[6][8] |
| ¹³C NMR | Data available for carbon-13 nuclear magnetic resonance.[6][7] |
| ¹⁹F NMR | Data available for fluorine-19 nuclear magnetic resonance.[6][9] |
| IR | Infrared spectroscopy data, including ATR-IR and Vapor Phase IR, are available.[6][7] |
| Mass Spectrometry | Mass spectral data (GC-MS) have been recorded.[6] |
| Raman | Raman spectral data are available.[6][7] |
Applications in Research and Drug Development
3,5-Difluoroaniline is a versatile intermediate with significant applications in multiple sectors of the chemical industry.[3]
-
Pharmaceutical Development: It is a key building block for synthesizing pharmaceuticals, particularly in developing drugs for neurological and cardiovascular conditions.[2] The compound is used in the synthesis of oxazolidinone antibacterial and anti-inflammatory drugs.[5] Its fluorinated structure can improve the efficacy, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[2]
-
Agrochemicals: The compound serves as a vital intermediate in the formulation of herbicides, pesticides, and fungicides.[2][3][5] It is used to synthesize amino-triazine herbicides like flupyrsulfuron-methyl (B1329956) and various plant growth regulators.[5]
-
Dyes and Pigments: It is employed in producing specialty dyes and pigments, contributing to vibrant colors and enhanced stability in textiles and coatings.[2]
-
Polymer Chemistry: 3,5-Difluoroaniline is utilized in creating fluorinated polymers that exhibit superior thermal and chemical resistance, making them suitable for high-performance applications.[2]
A logical diagram illustrating the primary application areas stemming from 3,5-Difluoroaniline is shown below.
Caption: Core applications of 3,5-Difluoroaniline as a chemical intermediate.
Synthesis and Experimental Protocols
Several methods for the synthesis of 3,5-Difluoroaniline have been reported. A common route involves the catalytic hydrogenation of a chlorinated precursor.[10][11] Another method starts from 2,4-difluoroaniline.[5]
Protocol 1: Synthesis from 2-Chloro-3,5-difluoroaniline via Catalytic Hydrogenation
This protocol is adapted from a patented industrial process and involves the reductive dehalogenation of 2-chloro-3,5-difluoroaniline.[10]
Materials:
-
2-Chloro-3,5-difluoroaniline (purity: 98%)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Triethylamine
-
Water
-
Hydrogen (H₂) gas
-
25% Sodium Hydroxide (B78521) (NaOH) aqueous solution
-
Autoclave reactor (e.g., 500 mL SUS autoclave)
-
Standard laboratory glassware for filtration and distillation
Procedure:
-
Reactor Charging: Into a 500 mL autoclave, charge 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% Pd/C, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.[10]
-
Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm ².[10]
-
Reaction: Heat the mixture to 100°C and maintain the temperature and pressure for 4 hours with stirring.[10]
-
Work-up: Cool the reaction solution to 50°C. Filter the mixture to remove the palladium-carbon catalyst.[10]
-
Neutralization and Extraction: Add 50 g of a 25% sodium hydroxide aqueous solution to the filtrate. Stir the mixture and then allow it to stand, leading to the separation of layers. Separate the organic (oil) layer.[10]
-
Purification: Distill the organic layer. The first fraction will be the recovery of 28.5 g of triethylamine. The subsequent fraction is the desired product, 3,5-difluoroaniline.[10]
-
Yield: This process yields 32.3 g of 3,5-difluoroaniline with a purity of 99%, corresponding to a 91.0% yield.[10]
The workflow for this synthesis is visualized below.
Caption: Experimental workflow for the synthesis of 3,5-Difluoroaniline.
Safety and Handling
3,5-Difluoroaniline is classified as harmful and requires careful handling in a laboratory or industrial setting.[12][13] It is harmful if swallowed, in contact with skin, or if inhaled.[12][13] It also causes skin and serious eye irritation and may cause respiratory irritation.[13]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[12]
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use.[12]
-
Skin and Body Protection: Wear protective clothing to avoid skin contact.[14]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, use a dust mask (e.g., N95) or a self-contained breathing apparatus for firefighting.[12]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[12]
-
Store in a tightly sealed container in a dry, well-ventilated place.[4] Keep in a dark place.[4]
-
Wash hands thoroughly after handling.[12]
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[12][13]H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13] | P261: Avoid breathing dust.[13]P280: Wear protective gloves/protective clothing/eye protection.[12][13]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Conclusion
3,5-Difluoroaniline is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its utility as a synthetic intermediate, establish its importance in the creation of complex molecules for the pharmaceutical and agrochemical industries. Proper adherence to safety and handling protocols is essential when working with this chemical to mitigate potential hazards. The detailed experimental procedures and established applications provide a solid foundation for its use in further research and development endeavors.
References
- 1. CAS 372-39-4: 3,5-Difluoroaniline | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Cas 372-39-4,3,5-Difluoroaniline | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. prepchem.com [prepchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.de [fishersci.de]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
